![molecular formula C23H19FN6O2S B2888877 N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207025-34-0](/img/no-structure.png)
N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19FN6O2S and its molecular weight is 462.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Probes and Pharmacological Probes
Compounds with a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold, similar to the one mentioned, have been investigated for their high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). For example, derivatives like SCH 442416 have displayed significant potential as molecular probes for studying the A2A AR. These compounds have been functionalized with various groups, including fluorophore reporter groups and radiolabels, for enhanced detection and imaging capabilities (Kumar et al., 2011).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles, sharing a resemblance in structural complexity with the compound , have been evaluated for their antioxidant and anticancer properties. These compounds have shown potent activity against specific cancer cell lines, such as hepatocellular carcinoma cells (HepG2), indicating their potential as therapeutic agents (Sunil et al., 2010).
Herbicidal Activity
Compounds with N-aryl[1,2,4]triazolo[1,5-a]pyridine motifs have demonstrated excellent herbicidal activity at low application rates. This suggests their utility in agricultural research and development for controlling a broad spectrum of vegetation (Moran, 2003).
Synthesis and Properties
Research focusing on the synthesis and properties of compounds involving 1,2,4-triazole and pyrazole fragments, similar to the chemical structure , has explored the pharmacological potential among derivatives of these heterocycles. Such studies are essential for developing new substances with targeted biological activities (Fedotov et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then converted to the second intermediate, 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol. This intermediate is then coupled with N-(3-fluoro-4-methylphenyl)-2-chloroacetamide to form the final product.", "Starting Materials": [ "4-methoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "thionyl chloride", "3-fluoro-4-methylaniline", "sodium hydride", "acetic anhydride", "triethylamine", "N-(3-fluoro-4-methylphenyl)-2-chloroacetamide" ], "Reaction": [ "Step 1: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "a. Dissolve 4-methoxyaniline (1.0 g, 8.2 mmol) in ethanol (10 mL) and add ethyl acetoacetate (1.2 g, 9.8 mmol) and hydrazine hydrate (0.5 mL, 10.3 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with ethanol and dry under vacuum to obtain 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine as a yellow solid (1.2 g, 76%).", "Step 2: Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol", "a. Dissolve 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine (1.0 g, 3.9 mmol) in sulfuric acid (10 mL) and add sodium nitrite (0.5 g, 7.3 mmol) in water (5 mL).", "b. Stir the reaction mixture at 0°C for 30 minutes.", "c. Add sodium hydroxide (1.0 g, 25 mmol) in water (10 mL) to the reaction mixture and stir for 10 minutes.", "d. Add thionyl chloride (1.0 mL, 13.8 mmol) dropwise to the reaction mixture and stir for 1 hour at room temperature.", "e. Pour the reaction mixture into ice-cold water and extract with ethyl acetate.", "f. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol as a yellow solid (0.8 g, 68%).", "Step 3: Synthesis of N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide", "a. Dissolve 3-fluoro-4-methylaniline (1.0 g, 7.3 mmol) in dichloromethane (10 mL) and add sodium hydride (0.3 g, 12.5 mmol) in mineral oil (10 mL).", "b. Stir the reaction mixture at room temperature for 30 minutes.", "c. Add 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-thiol (1.0 g, 3.3 mmol) and N-(3-fluoro-4-methylphenyl)-2-chloroacetamide (1.2 g, 5.8 mmol) in dichloromethane (10 mL).", "d. Add acetic anhydride (1.0 mL, 10.5 mmol) and triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture and stir at room temperature for 4 hours.", "e. Pour the reaction mixture into ice-cold water and extract with ethyl acetate.", "f. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under vacuum to obtain N-(3-fluoro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide as a yellow solid (1.0 g, 62%)." ] } | |
Número CAS |
1207025-34-0 |
Fórmula molecular |
C23H19FN6O2S |
Peso molecular |
462.5 |
Nombre IUPAC |
N-(3-fluoro-4-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19FN6O2S/c1-14-3-6-16(11-18(14)24)25-21(31)13-33-23-27-26-22-20-12-19(28-30(20)10-9-29(22)23)15-4-7-17(32-2)8-5-15/h3-12H,13H2,1-2H3,(H,25,31) |
Clave InChI |
IEBWUNKDPFASLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



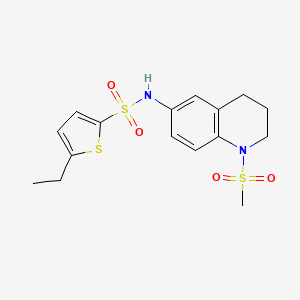
![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)
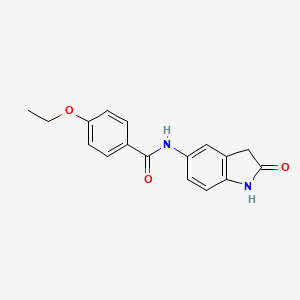
![1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2888801.png)
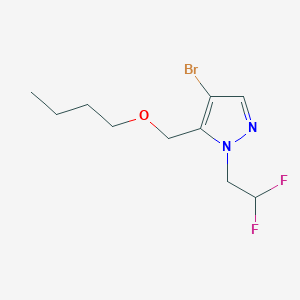
![5-(2-methoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2888803.png)
![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)
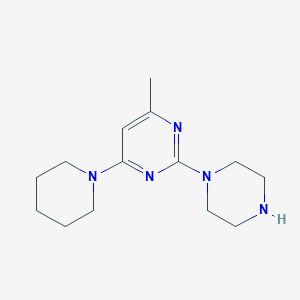
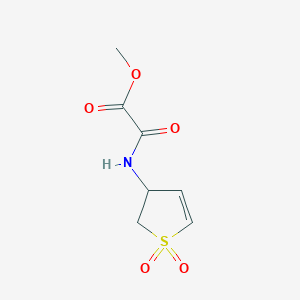
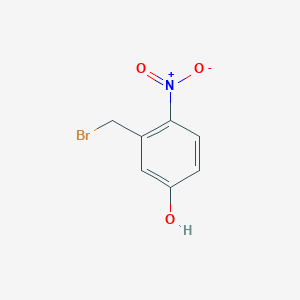
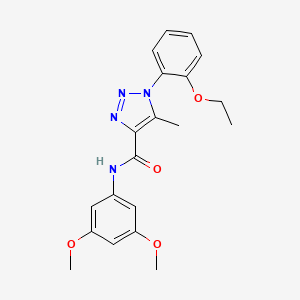
![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)

